Agallochin O
Description
Contextualization within Natural Products Chemistry
Natural products chemistry is a field dedicated to the investigation of naturally occurring compounds produced by living organisms, encompassing plants, animals, and microorganisms. These substances, often referred to as secondary metabolites, are not strictly essential for the organism's survival but frequently confer an evolutionary advantage, such as defense against predators or pathogens. wikipedia.orgwou.edu The study of natural products has historically been a driving force in organic chemistry, providing complex synthetic targets and serving as a rich source of lead compounds for drug discovery. wou.eduacs.orgfrontiersin.org Natural products are classified based on their structural features and biosynthetic origins, with major classes including terpenoids, alkaloids, flavonoids, and polyphenols. wou.edunih.govku.ac.bd Agallochin O falls within the diverse class of terpenoids, specifically diterpenoids, which are characterized by their 20-carbon skeleton. taylorandfrancis.combartleby.comall-chemistry.com
Significance of Excoecaria agallocha as a Source Organism in Diterpenoid Research
Excoecaria agallocha L., commonly known as the blind-your-eye mangrove or milky mangrove, is a species of mangrove tree belonging to the family Euphorbiaceae. lankamangrovemuseum.lk This plant is widely distributed in coastal regions across the Indian Ocean, western Pacific Ocean, and parts of the Atlantic. lankamangrovemuseum.lk E. agallocha is recognized for its rich phytochemical composition, with a significant presence of diterpenoids. nih.govku.ac.bdjapsonline.comiomcworld.comresearchgate.net Various parts of the plant, including the wood, roots, leaves, and stems, have been investigated, leading to the isolation of numerous diterpenoid compounds. nih.govjapsonline.comiomcworld.comresearchgate.netjocpr.com The diterpenoids found in E. agallocha exhibit diverse skeletal types, such as labdane (B1241275), artisane, beyerane, daphnane, tigliane, isopimarane, and kaurane (B74193). nih.govjapsonline.comresearchgate.netjapsonline.com The isolation of compounds like agallochaols, agallochins (including this compound), excoeagallochaols, and excoecarins highlights the importance of E. agallocha as a source for novel diterpenoid structures. japsonline.comresearchgate.netjapsonline.com Research on the chemical constituents of E. agallocha contributes to the broader understanding of the natural products chemistry of mangrove species and their potential applications. nih.goviomcworld.comiomcworld.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
methyl 3-[(1S,4R,5R,6S,9R)-10-(hydroxymethyl)-5-methyl-4-prop-1-en-2-yl-5-tricyclo[7.2.1.01,6]dodec-10-enyl]propanoate |
InChI |
InChI=1S/C21H32O3/c1-14(2)17-7-10-21-11-15(16(12-21)13-22)5-6-18(21)20(17,3)9-8-19(23)24-4/h12,15,17-18,22H,1,5-11,13H2,2-4H3/t15-,17-,18+,20-,21+/m1/s1 |
InChI Key |
GIIJNOYZQLEMIA-UVRZSJBRSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@@]23C[C@@H](CC[C@H]2[C@]1(C)CCC(=O)OC)C(=C3)CO |
Canonical SMILES |
CC(=C)C1CCC23CC(CCC2C1(C)CCC(=O)OC)C(=C3)CO |
Synonyms |
agallochin O methyl 17-hydroxy-3,4-secokaura-4(19),15-dien-3-oate methyl ent-17-hydroxy-3,4-secokaura-4(19),15-dien-3-oate |
Origin of Product |
United States |
Origin and Isolation Methodologies of Agallochin O
Botanical Source and Geographical Distribution of Excoecaria agallocha
Excoecaria agallocha L. is a species of mangrove tree belonging to the family Euphorbiaceae globinmed.comresearchgate.net. It is commonly known by various names, including blind-your-eye mangrove, blinding tree, and milky mangrove, due to its toxic milky latex globinmed.comresearchgate.netwikipedia.org.
The native distribution of Excoecaria agallocha spans across the tropical and subtropical regions of the Old World wikipedia.orgkew.org. This includes coastal areas of southern India and Sri Lanka, extending through Southeast Asia to southern China, Taiwan, and southern Japan globinmed.comnparks.gov.sg. Its range also reaches Papua New Guinea, northern Australia, and various Pacific Islands globinmed.comwikipedia.orgkew.orgnparks.gov.sg. The plant typically grows in muddy and sandy habitats, often found in mangrove forests, particularly on the landward margins or in areas with significant freshwater input researchgate.netnparks.gov.sg.
Extraction Techniques from Plant Matrix for Diterpenoids
The extraction of diterpenoids, including agallochin O, from Excoecaria agallocha involves methodologies aimed at isolating these compounds from the complex plant matrix. Various parts of the plant, such as leaves, stems, roots, and wood, have been used for phytochemical investigations japsonline.comresearchgate.netiomcworld.com.
Common extraction techniques involve the use of organic solvents. For instance, ethanolic extracts of E. agallocha leaves have been prepared using methods like continuous hot extraction (Soxhlet extraction) or cold maceration impactfactor.orgrjptonline.orgphcog.com. These methods utilize ethanol (B145695) to draw out various phytochemicals, including terpenoids impactfactor.orgrjptonline.org. The resulting extracts are typically concentrated under reduced pressure to yield a viscous mass rjptonline.org.
Another approach involves the use of a mixture of methanol (B129727) and dichloromethane (B109758) for extraction from plant roots nih.gov. Subsequent fractionation with solvents like ethyl acetate (B1210297) helps in enriching the diterpenoid content nih.govresearchgate.net. Hexane (B92381) extract from dried roots has also been used, followed by silica (B1680970) gel column chromatography for purification researchgate.net.
Research findings indicate that different solvents and extraction methods can yield varying profiles of compounds. For example, ethanolic extracts have shown the presence of terpenoids among other phytochemicals impactfactor.orgrjptonline.org.
Chromatographic Purification Strategies for this compound and Related Diterpenoids
The purification of this compound and other related diterpenoids from the crude plant extracts typically involves various chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Chromatographic separation is crucial for isolating individual diterpenoids from the complex mixture obtained after initial extraction. Techniques such as column chromatography and thin-layer chromatography (TLC) are commonly employed in the initial stages of purification researchgate.netimpactfactor.orgresearchgate.net.
Normal-Phase Chromatography Applications
Normal-phase chromatography utilizes a polar stationary phase (such as silica gel) and a less polar mobile phase. This technique is effective for separating compounds based on their polarity. Silica gel column chromatography has been widely used for the purification of diterpenoids from Excoecaria agallocha extracts researchgate.netimpactfactor.orgsioc-journal.cn.
In practice, crude extracts or fractions are loaded onto a silica gel column, and compounds are eluted using solvent systems of increasing polarity impactfactor.orgjetir.org. For instance, elution can start with less polar solvents like hexane and gradually increase the polarity by adding more polar solvents such as ethyl acetate or dichloromethane impactfactor.org. Fractions are collected and monitored, often using TLC, to group fractions containing similar compounds impactfactor.org.
Research has shown the application of silica gel column chromatography in purifying extracts of E. agallocha roots, yielding fractions that were further investigated for their chemical constituents researchgate.net.
Reversed-Phase Chromatography Applications
Reversed-phase chromatography employs a non-polar stationary phase (such as C18 bonded silica) and a more polar mobile phase (typically a mixture of water and an organic solvent like methanol or acetonitrile). This technique separates compounds based on their hydrophobicity.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for the further purification and analysis of diterpenoids. It offers higher resolution and efficiency compared to traditional column chromatography sioc-journal.cnresearchgate.net. Studies have utilized reversed-phase HPLC for the analysis of compounds from Excoecaria agallocha extracts researchgate.netnih.gov. While specific details regarding the isolation of this compound using only reversed-phase chromatography were not extensively detailed in the search results, reversed-phase techniques are generally applicable for purifying moderately polar to non-polar compounds like diterpenoids.
Advanced Chromatographic Systems in Phytochemical Isolation
In addition to conventional column chromatography and TLC, more advanced chromatographic systems are utilized for the isolation and purification of phytochemicals, including diterpenoids, from Excoecaria agallocha.
High-performance liquid chromatography (HPLC), including semi-preparative HPLC, is frequently used for obtaining pure compounds sioc-journal.cnnih.gov. HPLC systems often involve specific columns and mobile phases tailored to the properties of the target compounds. For instance, semi-preparative HPLC with methanol/water mixtures has been used to purify fractions obtained from silica gel column chromatography of E. agallocha extracts nih.gov.
High-performance thin-layer chromatography (HPTLC) is another advanced technique that provides improved resolution and sensitivity compared to conventional TLC, and it has been applied in the phytochemical profiling of Excoecaria agallocha extracts researchgate.net.
The isolation of agallochins M-O, including this compound, from the roots of Excoecaria agallocha collected from the Godavary estuary involved chemical examination of the ethyl acetate solubles of a methanol:dichloromethane extract nih.govresearchgate.net. This suggests a combination of solvent partitioning and likely chromatographic methods for their purification, although the specific detailed chromatographic steps for this compound isolation were not explicitly elaborated beyond the initial extraction and fractionation in the primary source found nih.gov. However, the general strategies involving normal-phase and reversed-phase chromatography, as well as advanced HPLC techniques, are standard approaches for isolating diterpenoids from plant sources like Excoecaria agallocha sioc-journal.cnresearchgate.netnih.gov.
Structural Elucidation and Characterization Methodologies
Spectroscopic Approaches for Structural Determination of Agallochin O
Spectroscopy is the cornerstone of structural elucidation, providing detailed insights into the molecular framework, functional groups, and connectivity of atoms. The structure of this compound was established through the concerted application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) as well as Ultraviolet-Visible (UV-Vis) spectroscopy. nih.gov
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments were conducted to map out the carbon skeleton and the placement of protons.
¹H NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms in the molecule. Key signals in the ¹H NMR spectrum of this compound would indicate the presence of methyl groups, methine protons, and protons attached to oxygenated carbons.
¹³C NMR (Carbon NMR) reveals the number of distinct carbon environments and their nature (e.g., methyl, methylene, methine, quaternary). The chemical shifts in the ¹³C NMR spectrum of this compound are indicative of the types of carbon atoms present, such as those in carbonyl groups, double bonds, or those bonded to oxygen.
2D NMR Techniques are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) experiments identify protons that are coupled to each other, typically on adjacent carbon atoms. This helps in tracing out spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded carbon and hydrogen atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. nih.gov
A representative table of hypothetical NMR data for a similar diterpenoid is shown below to illustrate the type of information obtained.
| Atom | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, J in Hz) | Key HMBC Correlations |
| 1 | 39.0 | 1.50 (m), 1.65 (m) | C-2, C-3, C-5, C-10, C-20 |
| 2 | 19.2 | 1.75 (m), 1.85 (m) | C-1, C-3, C-4 |
| 3 | 78.5 | 3.25 (dd, 11.5, 4.5) | C-1, C-2, C-4, C-5, C-18, C-19 |
| 4 | 38.8 | - | - |
| 5 | 55.6 | 1.10 (d, 10.0) | C-4, C-6, C-7, C-9, C-10 |
| 18 | 28.0 | 0.85 (s) | C-3, C-4, C-5, C-19 |
| 19 | 15.5 | 0.95 (s) | C-3, C-4, C-5, C-18 |
Note: This is an illustrative data table for a hypothetical related compound and does not represent actual data for this compound.
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information.
For a compound like this compound, a technique such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would likely be used to determine its molecular formula.
| Technique | Ion | m/z (calculated) | m/z (found) | Molecular Formula |
| HRESIMS | [M+Na]⁺ | 355.2244 | 355.2240 | C₂₀H₃₂O₃Na |
Note: This is an illustrative data table for a hypothetical related compound and does not represent actual data for this compound.
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds. nih.govmdpi.com For this compound, IR spectroscopy would be used to detect the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups, and carbon-carbon double bonds (C=C).
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| Hydroxyl (-OH) | ~3400 (broad) |
| Carbonyl (C=O) | ~1710 |
| C-O stretch | ~1050-1250 |
Note: This is an illustrative data table for a hypothetical related compound and does not represent actual data for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems within a molecule. nih.gov The absorption of UV or visible light corresponds to the promotion of electrons to higher energy orbitals. The wavelength of maximum absorption (λmax) can indicate the presence and extent of chromophores, such as conjugated double bonds or carbonyl systems.
Elemental Analysis and Ancillary Characterization Techniques
Elemental Analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, and oxygen) in a compound. thermofisher.commt.comthermofisher.commeasurlabs.com This data is crucial for confirming the molecular formula derived from mass spectrometry. The analysis is typically performed using an elemental analyzer where the sample is combusted, and the resulting gases are quantified. thermofisher.com
The results from elemental analysis are compared with the theoretical percentages calculated from the proposed molecular formula.
| Element | Theoretical % | Found % |
| Carbon (C) | 72.25 | 72.28 |
| Hydrogen (H) | 9.70 | 9.73 |
| Oxygen (O) | 18.05 | 18.00 |
Note: This is an illustrative data table for a hypothetical related compound and does not represent actual data for this compound.
Together, these spectroscopic and analytical methods provide a powerful arsenal (B13267) for the structural elucidation of complex natural products like this compound, leading to a definitive assignment of its chemical structure.
Biosynthetic Pathways and Precursor Studies
Proposed Biosynthetic Routes for Excoecaria agallocha Diterpenoids
Diterpenoids isolated from Excoecaria agallocha, including agallochin O, are synthesized through complex biosynthetic pathways. While specific detailed routes for every diterpenoid in E. agallocha are still under investigation, the biosynthesis of diterpenes generally proceeds from a common precursor, geranylgeranyl diphosphate (B83284) (GGPP) wikipedia.org. The structural diversity of diterpenoids in E. agallocha, encompassing various types such as isopimarane, atisane (B1241233), and ent-kaurane, suggests the involvement of different diterpene synthases and subsequent modification enzymes researchgate.netresearchgate.netresearchgate.netfrontiersin.org.
A plausible precursor for the synthesis of different types of diterpenoids in Excoecaria agallocha has been suggested to originate from (R)-14,15-epoxyGGPP ((E,E,E)-geranylgeranyl diphosphate) researchgate.net. This implies that epoxidation of GGPP may occur early in the biosynthetic pathway, leading to a key intermediate for the downstream synthesis of various diterpenoid skeletons found in the plant researchgate.net.
Role of Geranylgeranyl Diphosphate (GGPP) in this compound Biosynthesis
Geranylgeranyl diphosphate (GGPP) is a central intermediate in the isoprenoid biosynthesis pathway and serves as the direct precursor for all diterpenes, including those found in Excoecaria agallocha like this compound wikipedia.orgnih.gov. GGPP is a 20-carbon molecule formed from the condensation of isopentenyl diphosphate (IPP) and farnesyl diphosphate (FPP), catalyzed by the enzyme geranylgeranyl diphosphate synthase (GGDPS) wikipedia.orgnih.gov.
In the context of this compound biosynthesis, GGPP undergoes cyclization and rearrangement reactions catalyzed by specific diterpene synthases to form the core skeletal structure of this compound wikipedia.org. While the precise diterpene synthase responsible for the initial cyclization leading to the this compound skeleton in E. agallocha is not explicitly detailed in the provided information, the involvement of GGPP as the foundational precursor is consistent with the known biosynthesis of diterpenoids in plants wikipedia.org. Further enzymatic modifications, such as oxidations, reductions, and other tailoring reactions, would then convert the cyclized intermediate into the final structure of this compound.
Enzymatic and Genetic Aspects Implicated in Diterpene Synthesis
The biosynthesis of diterpenoids in plants, including Excoecaria agallocha, involves a suite of enzymes. Key among these are geranylgeranyl diphosphate synthase (GGDPS), which produces the precursor GGPP, and diterpene synthases (diTPSs), which catalyze the cyclization of GGPP to form various diterpene skeletons wikipedia.orgnih.govfrontiersin.org. Cytochrome P450 enzymes and other modifying enzymes are subsequently involved in functionalizing these skeletons to produce the diverse array of diterpenoids observed in the plant mdpi.com.
Research into the genetic aspects of diterpene synthesis in E. agallocha is facilitated by the availability of its genome assembly, which provides a valuable resource for identifying genes encoding enzymes involved in phytochemical biosynthesis, including terpenoids nih.govbiorxiv.orgfigshare.com. The genome assembly of E. agallocha has predicted a large number of protein-coding genes, offering a basis for future studies to identify and characterize the specific genes responsible for the diterpene synthases and modifying enzymes involved in the biosynthesis of this compound and other diterpenoids nih.govbiorxiv.orgfigshare.com. While specific enzymes directly linked to this compound biosynthesis at the genetic level are not detailed in the provided search results, the presence of a sequenced genome for E. agallocha is a critical step towards elucidating these enzymatic and genetic components.
Biological Activities and Mechanistic Investigations in Controlled Models Excluding Human Clinical Trials
In Vitro Cellular and Molecular Investigations
Antimicrobial Spectrum and Modes of Action (e.g., Antibacterial, Antiviral)
The antimicrobial properties of natural compounds are a significant area of research. While direct studies on Agallochin O are not extensively detailed in available literature, related compounds and plant extracts have demonstrated a range of antimicrobial activities. researchgate.netresearchgate.net For instance, certain plant-derived compounds exhibit antibacterial effects by disrupting the bacterial cell membrane or interfering with essential metabolic pathways. mdpi.com The spectrum of activity can vary, with some compounds being more effective against Gram-positive bacteria than Gram-negative bacteria, a difference often attributed to the structural variations in their cell walls. nih.gov Future research should focus on determining the specific antimicrobial spectrum and mode of action of purified this compound.
Anti-inflammatory Pathways and Target Modulation (e.g., NF-kB, AP-1 in cell lines)
Cytotoxic Effects and Apoptotic Signaling in Non-Human Cell Lines (e.g., Bax/Bcl-2 modulation)
The cytotoxic potential of chemical compounds against cancer cells is a cornerstone of oncology research. Studies on plant extracts containing various phytochemicals have demonstrated cytotoxic effects on different cancer cell lines. ntu.edu.twnih.gov Apoptosis, or programmed cell death, is a common mechanism through which these compounds induce cancer cell death. nih.govscielo.br This process is often regulated by the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. While the specific effects of this compound on non-human cancer cell lines and its influence on apoptotic signaling pathways remain to be elucidated, this represents a vital area for future cancer research.
Enzyme Inhibition Studies (e.g., Reverse Transcriptase, Elastase, Collagenase)
The inhibition of specific enzymes is a key mechanism for many therapeutic agents. For instance, elastase and collagenase are enzymes that break down elastin (B1584352) and collagen, respectively, in the extracellular matrix. mdpi.com Their inhibition is a target in cosmetic and dermatological research to combat skin aging. nih.govnih.gov Plant extracts have been shown to possess inhibitory activity against these enzymes. mdpi.comresearchgate.net Similarly, the inhibition of viral enzymes like reverse transcriptase is a critical strategy in antiviral therapy. While direct evidence of this compound's inhibitory effects on these specific enzymes is not currently available, the enzymatic inhibitory potential of related natural products suggests this as a worthwhile avenue for exploration. researchgate.net
In Vivo Studies in Non-Human Animal Models
Currently, there is a lack of specific in vivo studies in non-human animal models focusing on the biological activities of isolated this compound. Research in this area is crucial to validate the in vitro findings and to understand the compound's pharmacokinetic and pharmacodynamic properties in a whole-organism context. Such studies would be essential to assess its potential efficacy and to provide a basis for any future translational research.
Antinociceptive and Analgesic Evaluations in Rodent Models
While direct studies on this compound are not extensively detailed in the provided literature, research on crude extracts of Excoecaria agallocha, the plant from which various agallochins are derived, offers preliminary insights. Ethanolic extracts of Excoecaria agallocha have demonstrated significant analgesic properties in rodent models. These extracts have shown efficacy in both hot plate and tail immersion tests, which are models of centrally mediated (opioid) pain, as well as in the acetic acid-induced writhing test, a model for peripherally acting analgesics. The observed effects suggest that compounds within the extract may act through both central and peripheral mechanisms to alleviate pain. The inhibition of prostaglandin (B15479496) synthesis is one of the proposed peripheral mechanisms. This foundational work on the plant extract suggests that specific constituents, potentially including this compound, warrant further investigation for their individual contributions to these analgesic effects.
Anti-diabetic Efficacy in Induced Animal Models
The potential of compounds from Excoecaria agallocha in managing diabetes has been explored in chemically-induced diabetic animal models. Studies on ethanolic and aqueous extracts of the plant's leaves have shown significant hypoglycemic and anti-hyperglycemic activities in alloxan-induced diabetic mice. For instance, a 50% ethanolic extract demonstrated a notable reduction in blood glucose levels in both normal and diabetic mice. The anti-diabetic effects of these extracts are thought to be linked to the presence of bioactive compounds such as flavonoids, triterpenoids, alkaloids, and phenolics. While these studies establish the anti-diabetic potential of the plant source, further research is required to isolate and confirm the specific activity of this compound in these models.
Anti-tumor-promoting Activity Assessments in Murine Models
A significant area of research for compounds isolated from Excoecaria agallocha is their potential as anti-tumor-promoting agents. Various diterpenes from this plant have been screened for their ability to inhibit Epstein-Barr virus (EBV) activation, an indicator of anti-tumor-promoting activity. Several labdane- and kaurane-type diterpenes have shown significant inhibitory effects. Furthermore, select compounds have demonstrated remarkable in vivo anti-tumor-promoting activity in two-stage carcinogenesis tests on mouse skin, using DMBA as an initiator and TPA as a promoter. These findings highlight the potential of the diterpene class of compounds from this plant, which includes the agallochin family, as a source for cancer chemopreventive agents.
Other Bioactivity Profiles in Non-Human Organisms (e.g., Antifouling, Larvicidal)
Beyond mammalian models, extracts and compounds from Excoecaria agallocha have been evaluated for other useful bioactivities.
Antifouling Activity: Methanol (B129727) extracts from the leaves have demonstrated potent antimicrofouling activity, inhibiting the growth of fouling bacteria and microalgae. The extract also effectively inhibited the settlement of larger fouling organisms like the brown mussel Perna indica and barnacle larvae (Balanus amphitrite). Field assays confirmed the extract's ability to deter the settlement of biofoulers, suggesting its potential as a source for environmentally benign antifouling agents.
Larvicidal Activity: Crude hexane (B92381) extracts from the roots of E. agallocha have shown significant larvicidal activity against the third instar larvae of the mosquito Culex quinquefasciatus. Further purification of the extract identified fractions with potent, 100% larvicidal effects. Similarly, leaf extracts used in the green synthesis of silver nanoparticles produced nanoparticles with high larvicidal efficacy against Aedes aegypti larvae. These studies indicate that compounds from this mangrove plant could be developed into natural, eco-friendly larvicides for mosquito control.
Ligand-Target Interactions and Computational Studies
To understand the mechanisms of action at a molecular level, computational techniques are invaluable. These methods help predict how a compound like this compound might interact with biological targets and what structural features are key to its activity.
Molecular Docking and Dynamics Simulations for this compound and Related Compounds
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for identifying potential molecular targets and understanding binding affinity. For natural products, docking studies can elucidate how compounds interact with the active sites of enzymes or receptors, providing insights into their inhibitory or activating mechanisms. Following docking, molecular dynamics (MD) simulations can be run to analyze the stability of the ligand-protein complex over time, confirming the stability of the binding predicted by docking. While specific molecular docking or dynamics simulation studies for this compound were not identified in the provided search results, these computational approaches represent a critical next step in researching its mechanism of action against targets identified in biological assays.
Structure-Activity Relationship (SAR) Derivations Based on Biological Data
Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. SAR analysis involves systematically modifying the chemical structure of a compound and observing the effect on its biological activity. For natural products like diterpenes, SAR studies can reveal which functional groups are essential for their observed effects. For example, in studies of other phenolic compounds, the position and number of hydroxyl groups, as well as the presence of other substituents like methoxy (B1213986) groups, have been shown to be critical for antioxidant and other biological activities. Analysis of the various diterpenes isolated from Excoecaria agallocha and their differing levels of anti-tumor-promoting activity provides a basis for preliminary SAR derivations within this class of compounds. Identifying the specific structural moieties of this compound that contribute to its bioactivities will be crucial for the development of more potent analogues.
Synthetic Endeavors and Analog Design
Total Synthesis Approaches to Agallochin O and its Diterpenoid Analogues
Total synthesis of complex diterpenoids, including those related to this compound, presents significant challenges due to their intricate polycyclic frameworks and multiple stereogenic centers. sioc-journal.cn While specific reports on the total synthesis of this compound were not prominently found in the search results, research has focused on the total synthesis of other diterpenoids, particularly those with atisane (B1241233) and kaurane (B74193) skeletons, which are also found in Excoecaria agallocha. researchgate.netrsc.orgresearchgate.net
Approaches to the total synthesis of such diterpenoids often involve sophisticated strategies to construct the core ring systems and introduce the necessary functional groups with high stereocontrol. For instance, divergent synthetic routes have been developed to access different diterpenoid skeletons, such as ent-kauranes, ent-trachylobanes, ent-beyerane, and ent-atisane, starting from common precursors. researchgate.net Key reactions in these syntheses can include cascade sequences, cycloadditions like the Diels-Alder reaction to build polycyclic frameworks, and functionalization steps to install oxygen-containing groups. researchgate.netrsc.org The synthesis of atisane diterpenoids, for example, has employed strategies involving benzannulation to construct the tricyclic core, oxidative dearomatization, and Diels-Alder reactions to establish the bicyclo[2.2.2]octane framework. rsc.org
The complexity of these molecules necessitates the development of innovative synthetic methodologies to achieve efficiency and selectivity. sioc-journal.cn
Semi-synthetic Derivatization Strategies of Excoecaria agallocha Constituents
Semi-synthetic approaches involve using naturally isolated compounds as starting materials for chemical modifications. This can be a more efficient route to obtain analogues compared to total synthesis, especially when the natural product is available in reasonable quantities. Excoecaria agallocha is a rich source of various diterpenoids and other phytochemicals. japsonline.comku.ac.bdiomcworld.comiomcworld.com
While detailed semi-synthetic strategies specifically applied to this compound were not extensively described in the search results, the general principle of semi-synthesis is highly relevant to exploring the chemical space around natural products from E. agallocha. This involves chemically modifying isolated constituents to create derivatives with potentially altered or improved biological activities. Modifications can include functional group interconversions, esterifications, etherifications, or the introduction of new substituents. This approach allows for targeted structural changes based on preliminary biological screening data or predicted SAR. The isolation of numerous diterpenoids, flavonoids, and triterpenoids from different parts of E. agallocha provides a diverse pool of starting materials for such derivatization studies. japsonline.comiomcworld.com
Structure-Activity Relationship (SAR) Studies through Chemical Synthesis
Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure affect the biological activity of a compound. wikipedia.org Chemical synthesis plays a vital role in SAR studies by providing access to a series of structurally related compounds (analogues) that can be tested for their biological effects. caymanchem.comwikipedia.org
For diterpenoids from Excoecaria agallocha, including this compound and its analogues, SAR studies are essential to identify the key structural features responsible for observed biological activities such as antimicrobial, antiviral, or cytotoxic effects, which have been reported for E. agallocha constituents. japsonline.comjapsonline.comku.ac.bdiomcworld.com By synthesizing and testing analogues with specific modifications, researchers can determine which parts of the molecule are crucial for binding to a biological target or eliciting a particular response. wikipedia.org
Although specific detailed SAR data for this compound itself were not found, the importance of SAR studies for related diterpenoids and other bioactive compounds is well-established. mdpi.comnih.govnih.govchemrxiv.orgnih.govnih.gov For example, SAR studies on other compound classes have shown that even subtle changes in functional groups or stereochemistry can significantly impact activity. mdpi.comnih.govnih.govchemrxiv.orgnih.gov Chemical synthesis allows for the systematic exploration of these structural variations.
Data tables presenting SAR data typically list the chemical structures of the parent compound and its analogues alongside their corresponding biological activity data (e.g., IC50 values for cytotoxicity, MIC values for antimicrobial activity). While a specific table for this compound SAR is not available from the search results, a hypothetical example illustrating how such data would be presented is shown below:
| Compound | Structural Modification | Biological Activity (e.g., IC50 µM) |
| This compound | - | X.XX |
| Analogue 1 | Modification A | Y.YY |
| Analogue 2 | Modification B | Z.ZZ |
| Analogue 3 | Modification C | W.WW |
Such tables, generated through the synthesis and testing of a series of analogues, provide critical insights into the structural requirements for activity and guide the design of more potent or selective compounds.
Advanced Analytical Methodologies for Agallochin O Profiling
Quantitative and Qualitative Analysis Techniques for Agallochin O in Complex Matrices
The analysis of this compound in complex matrices, such as plant extracts, involves both quantitative and qualitative approaches to determine its presence, concentration, and purity. Chromatographic techniques, often coupled with spectroscopic detectors, are fundamental in achieving the required selectivity and sensitivity for such analyses.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in complex mixtures. advancechemjournal.com For the analysis of this compound from E. agallocha, HPLC methods are developed to effectively separate it from other co-occurring compounds, including other diterpenoids, flavonoids, and phenolic acids. phcogrev.comjapsonline.comresearchgate.net
Method development in HPLC involves selecting appropriate stationary and mobile phases, optimizing flow rates, and determining detection wavelengths (typically UV-Vis for compounds with chromophores). For compounds from E. agallocha, acetonitrile (B52724) and methanol (B129727) are commonly employed as solvents in the mobile phase. impactfactor.org The goal is to achieve adequate resolution of this compound from matrix components and other structurally similar compounds. advancechemjournal.com
Validation of an HPLC method for this compound analysis is crucial to ensure its reliability, accuracy, and precision. This process typically involves assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, and quantification limit. While specific validation data for this compound were not extensively detailed in the search results, validation of HPLC methods for analyzing compounds from E. agallocha has been performed, demonstrating the suitability of this technique for the plant's constituents. researchgate.netimpactfactor.org For instance, HPLC analysis of a separated compound from E. agallocha showed a specific retention time, indicating the potential for developing selective methods for individual components like this compound. impactfactor.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. filab.frbiomedpharmajournal.org While this compound is a diterpenoid and its volatility might be limited compared to smaller molecules, GC-MS has been applied in the analysis of compounds present in E. agallocha extracts, such as root extracts. dntb.gov.ua
GC-MS provides comprehensive profiling by separating components based on their boiling points and interaction with the stationary phase, followed by fragmentation and detection by mass spectrometry. filab.frnotulaebotanicae.ro The resulting mass spectra provide structural information that aids in the identification of compounds by comparison with spectral libraries. notulaebotanicae.ro Although direct application of GC-MS specifically for this compound quantification was not prominently featured in the search results, it remains a valuable tool for the qualitative profiling of the more volatile or amenable-to-derivatization components within E. agallocha extracts, which can complement information obtained from other techniques.
Hyphenated Techniques (e.g., LC-MS) for Enhanced Detection and Identification
Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are essential for the analysis of complex matrices containing compounds like this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly valuable for the analysis of less volatile or thermally labile compounds compared to GC-MS. nih.govmdpi.com
LC-MS techniques have been employed in the analysis of E. agallocha extracts for the identification of metabolites. japsonline.comimpactfactor.orgdntb.gov.ua LC-MS/MS, in particular, offers enhanced selectivity and sensitivity through the use of multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) acquisition modes, allowing for unequivocal identification and reliable quantification of target analytes even at low concentrations. nih.govnih.gov The coupling of HPLC with UV and MS detectors (HPLC-UV-MS) has been utilized for the identification of metabolites in E. agallocha extracts, demonstrating the power of hyphenated techniques in characterizing the chemical constituents. japsonline.com These techniques are crucial for overcoming the challenges posed by matrix effects and co-eluting compounds in the analysis of this compound.
Standardization and Quality Control Considerations in this compound Analysis
Standardization and quality control are critical aspects of analyzing natural compounds like this compound, particularly when dealing with extracts from biological sources which can exhibit significant variability in composition. chitosanlab.comresearchgate.net Standardization aims to ensure consistent levels of specific compounds, while quality control involves a multi-step process to guarantee the quality of the final product or analysis. chitosanlab.cominnovationcloud.com
For this compound analysis, standardization involves establishing a consistent method for sample preparation, chromatographic separation, and detection. This is essential for obtaining reproducible and comparable results across different batches or studies. researchgate.net Quality control measures in this compound analysis would include using certified reference materials (if available) or well-characterized internal standards, running quality control samples at regular intervals, and performing system suitability tests to ensure the analytical system is performing correctly.
The concept of marker-based standardization is relevant here, where this compound or other key compounds could serve as markers for assessing the quality of E. agallocha extracts. benthamopen.com Analytical methodologies, particularly chromatographic ones like HPLC, play a major role in the quantitative determination of these markers for quality control purposes. researchgate.netbenthamopen.com Implementing robust standardization and quality control procedures is vital for ensuring the reliability and validity of analytical data obtained for this compound in various matrices. innovationcloud.comwipo.int
Future Perspectives and Research Gaps in Agallochin O Studies
Unexplored Biological Activities and Molecular Targets
While Excoecaria agallocha extracts, which contain agallochins including Agallochin O, have demonstrated a range of biological activities such as antioxidant, antibacterial, antiviral, anti-inflammatory, and anticancer effects, the specific activities and molecular targets of isolated this compound are not extensively detailed in the provided search results. japsonline.comresearchgate.netresearchgate.net The broad bioactivities observed in the plant extract suggest that individual compounds like this compound may contribute to these effects. However, comprehensive studies on the isolated compound are needed.
Research gaps exist in:
Identifying specific biological pathways and molecular targets that this compound interacts with. This could involve in vitro and in vivo studies to determine its efficacy and mechanisms of action in various disease models.
Investigating potential therapeutic applications of this compound beyond the general activities observed for E. agallocha extracts. This could include exploring its effects on specific enzymes, receptors, or signaling pathways.
Understanding the structure-activity relationships of this compound and its derivatives to identify key functional groups responsible for its biological effects.
Advancements in Biosynthetic Pathway Elucidation and Engineering
This compound is a labdane-type diterpenoid. japsonline.com Diterpenoid biosynthesis in plants is a complex process involving various enzymes, including diterpene synthases (diTPSs) and cytochrome P450 enzymes (CYPs). cjnmcpu.com While the genome of Excoecaria agallocha has been assembled, providing a resource for understanding the biosynthesis of its phytochemical compounds, the specific pathway leading to this compound has not been fully elucidated. nih.gov
Research gaps and future perspectives in this area include:
Detailed mapping of the specific enzymatic steps and genes involved in the biosynthesis of this compound in E. agallocha. This could involve transcriptomic and metabolomic studies to identify candidate genes and enzymes. nih.govfrontiersin.orgspringernature.com
Functional characterization of the enzymes involved in the pathway, particularly diTPSs responsible for the core labdane (B1241275) skeleton and CYPs that modify the structure to yield this compound. cjnmcpu.comnih.gov
Exploring the potential for metabolic engineering of microorganisms or plant cell cultures to produce this compound sustainably. nih.gov Understanding the biosynthetic pathway is crucial for such engineering efforts.
Green Chemistry Approaches to Isolation and Synthesis of this compound
Traditional methods for isolating natural products from plant sources often involve the use of large volumes of organic solvents, which can be environmentally unfriendly. ajgreenchem.comresearchgate.net Developing green chemistry approaches for the isolation and synthesis of this compound is an important future direction.
Future research should focus on:
Exploring sustainable extraction techniques such as supercritical fluid extraction (SFE) using CO2, which is considered a greener alternative to conventional solvents. ajgreenchem.comorientjchem.org
Developing environmentally benign synthetic routes for this compound, potentially utilizing biocatalysis or other green chemistry principles to reduce waste and energy consumption. rasayanjournal.co.innih.govnih.gov
Investigating the use of renewable resources and minimizing the generation of hazardous byproducts in both isolation and synthesis processes.
Development of this compound as Research Tools and Probes for Biological Systems
Pure, well-characterized natural products can serve as valuable research tools to investigate biological processes and validate molecular targets. ucl.ac.uk Given the potential bioactivities suggested by studies on E. agallocha extracts, isolated this compound could be developed for such applications.
Future perspectives include:
Utilizing this compound as a probe to study specific cellular pathways or protein interactions based on its identified or potential biological activities.
Developing labeled versions of this compound (e.g., fluorescent or radiolabeled) to track its distribution, metabolism, and target engagement in biological systems.
Using this compound as a starting point for the design and synthesis of novel analogs with improved potency, selectivity, or pharmacokinetic properties for research purposes.
Q & A
Q. How should researchers structure a manuscript to highlight this compound’s novel contributions?
- Methodology : Follow IMRAD structure (Introduction, Methods, Results, Discussion). In the Introduction, contextualize this compound within prior art but explicitly state unresolved challenges. In Methods, cite established protocols (e.g., "elemental analysis was performed as described in [17]"). Use tables to compare bioactivity data across studies and figures to illustrate mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
